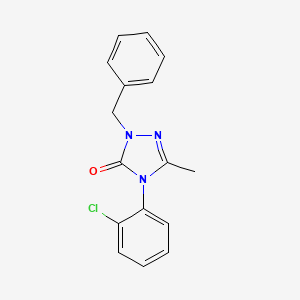

1-benzyl-4-(2-chlorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Description

1-Benzyl-4-(2-chlorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound belonging to the 4,5-dihydro-1H-1,2,4-triazol-5-one family. Its structure features a triazolone core substituted with a benzyl group at position 1, a 2-chlorophenyl group at position 4, and a methyl group at position 2. This compound is synthesized via condensation and cyclization reactions involving hydrazine derivatives and carbonyl-containing precursors, as inferred from analogous synthetic routes described in the literature .

The 4,5-dihydro-1H-1,2,4-triazol-5-one scaffold is known for weak acidic properties due to the N-H group in the triazolone ring, which can undergo deprotonation in non-aqueous media . The substituents on the triazolone ring significantly influence its physicochemical properties (e.g., pKa) and biological activities, such as antioxidant, antimicrobial, and anticancer effects .

Propriétés

IUPAC Name |

2-benzyl-4-(2-chlorophenyl)-5-methyl-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O/c1-12-18-19(11-13-7-3-2-4-8-13)16(21)20(12)15-10-6-5-9-14(15)17/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYFUEGUSPWSSPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C2=CC=CC=C2Cl)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-(2-chlorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with 2-chlorobenzaldehyde to form an intermediate Schiff base, which is then cyclized with methylhydrazine and formic acid to yield the desired triazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs.

Analyse Des Réactions Chimiques

Types of Reactions

1-benzyl-4-(2-chlorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Halogen substitution reactions can occur, especially at the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenation reactions typically use reagents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce various reduced triazole derivatives. Substitution reactions can lead to halogenated triazoles with different functional groups.

Applications De Recherche Scientifique

Pharmacological Applications

1-benzyl-4-(2-chlorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one exhibits various pharmacological properties:

1. Antimicrobial Activity

Research indicates that triazole derivatives possess significant antimicrobial properties. This compound has shown efficacy against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .

2. Anticancer Properties

Studies have highlighted the potential of triazole derivatives as anticancer agents. The compound's ability to inhibit tumor cell growth has been documented, suggesting its application in cancer therapies .

3. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in preclinical studies. Its mechanism involves the inhibition of pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis .

4. Antioxidant Activity

The antioxidant properties of this compound have been explored in several studies, indicating its potential role in preventing oxidative stress-related diseases .

Agrochemical Applications

Beyond medicinal uses, 1-benzyl-4-(2-chlorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one can also be applied in agriculture:

1. Herbicidal Activity

Triazole compounds are known for their herbicidal properties. This specific compound may inhibit the growth of certain weeds, making it useful for developing new herbicides .

2. Plant Growth Regulators

Research suggests that triazole derivatives can act as plant growth regulators by modulating hormonal pathways in plants, enhancing growth and yield under specific conditions .

Case Studies

Several studies illustrate the applications of 1-benzyl-4-(2-chlorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria with MIC values indicating potential for drug development. |

| Study 2 | Anticancer Properties | Showed significant inhibition of cancer cell lines with IC50 values suggesting further exploration as an anticancer agent. |

| Study 3 | Anti-inflammatory Effects | In vivo studies indicated reduced inflammation markers in animal models treated with the compound. |

| Study 4 | Herbicidal Activity | Field trials showed effective control of specific weed species without harming crop yield. |

Mécanisme D'action

The mechanism of action of 1-benzyl-4-(2-chlorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the synthesis of ergosterol in fungi, disrupting cell membrane integrity and leading to antifungal activity .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison of Selected Triazolone Derivatives

Physicochemical Properties

The pKa values of triazolone derivatives are critical for understanding their solubility, bioavailability, and interaction with biological targets. The weak acidity of the N-H group (pKa ~9–12 in non-aqueous solvents) is influenced by substituents and solvent polarity . For example:

- Electron-withdrawing groups (e.g., 2-chlorophenyl) lower pKa by stabilizing the deprotonated form.

- Bulky substituents (e.g., benzyl) may sterically hinder solvation, altering acidity .

Table 2: pKa Values of Triazolone Derivatives in Non-Aqueous Solvents

Antioxidant Activity

Triazolone derivatives exhibit antioxidant properties via mechanisms such as radical scavenging and metal chelation. The 2-chlorophenyl and benzyl groups in the target compound may enhance lipophilicity, improving membrane permeability for intracellular antioxidant effects .

Table 3: Antioxidant Activity Comparison

Anticancer and Antitumor Potential

While direct data on the target compound is lacking, structurally related derivatives with aromatic and heteroaryl substituents show promise. For example:

Activité Biologique

1-benzyl-4-(2-chlorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound belonging to the triazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C16H16ClN3O

- Molecular Weight : 303.77 g/mol

- CAS Number : 860786-43-2

Biological Activity Overview

The biological activity of 1-benzyl-4-(2-chlorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one has been investigated in various studies. Key findings include:

Antibacterial Activity

Research has shown that compounds in the triazole class exhibit significant antibacterial properties. For instance:

- Minimum Inhibitory Concentration (MIC) values for related triazole compounds against Staphylococcus aureus and Escherichia coli were reported between 3.12 and 12.5 µg/mL .

Anticancer Activity

Studies have highlighted the potential of triazole derivatives in cancer therapy:

- The compound exhibited cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) with an IC50 value of approximately 27.3 µM .

Enzyme Inhibition

Triazole compounds have been recognized for their ability to inhibit various enzymes:

- Significant inhibition of acetylcholinesterase was observed, indicating potential use in treating neurodegenerative diseases .

The mechanisms underlying the biological activities of 1-benzyl-4-(2-chlorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one include:

- Enzyme Interaction : The compound binds to active sites of target enzymes, disrupting their function.

- Cellular Uptake : Enhanced cellular permeability allows for effective intracellular concentrations necessary for activity.

Case Studies

Recent studies have explored the biological activities of triazole derivatives:

- Antibacterial Study :

- A series of synthesized triazoles were tested against various bacterial strains. The compound demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis.

- Anticancer Study :

- In vitro evaluations showed that derivatives of triazoles could induce apoptosis in cancer cells through caspase activation pathways.

Data Table: Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.